Sodium 2,6-dinitrophenolate

Description

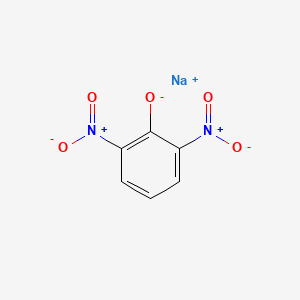

Sodium 2,6-dinitrophenolate (CAS 573-56-8) is an alkali metal salt derived from 2,6-dinitrophenol (C₆H₄N₂O₅), characterized by two nitro groups at the 2- and 6-positions of the phenolic ring. It is widely employed as a buffer component in non-aqueous solvents like acetonitrile for pH calibration due to its stable protolytic equilibria . Its crystal structure, electrochemical behavior, and association constants have been extensively studied, making it a reference compound in spectroscopic and crystallographic research .

Properties

CAS No. |

32581-06-9 |

|---|---|

Molecular Formula |

C6H3N2NaO5 |

Molecular Weight |

206.09 g/mol |

IUPAC Name |

sodium;2,6-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 |

InChI Key |

UJUDRTXLMKTXOL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,6-dinitrophenolate can be synthesized through the nitration of phenol. The process involves the introduction of nitro groups into the phenol ring using nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2,6-dinitrophenol isomer. The resulting 2,6-dinitrophenol is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitric acid and phenol, with stringent control over reaction conditions to ensure safety and efficiency. The final product is purified through crystallization and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dinitrophenolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex nitro compounds.

Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming compounds like 2,6-diaminophenol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of higher nitro compounds.

Reduction: Formation of 2,6-diaminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used

Scientific Research Applications

Sodium 2,6-dinitrophenolate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: Utilized in the manufacturing of explosives, pesticides, and herbicides due to its energetic properties

Mechanism of Action

The mechanism of action of sodium 2,6-dinitrophenolate involves its interaction with biological molecules. It acts as an uncoupling agent in oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to the rapid loss of ATP as heat, causing hyperthermia. The compound’s molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Crystallographic Comparisons

Potassium 2,6-Dinitrophenolate:

- Space Group: Centric (Pi or P1), determined via Patterson syntheses and X-ray refinement.

- Hydration: Unlike hydrates such as potassium 4-nitrophenolate monohydrate, sodium 2,6-dinitrophenolate is typically anhydrous, affecting its solubility and stability .

Sodium 2,4-Dinitrophenolate (CAS 1011-73-0):

- Substituent Effects: The 2,4-isomer has nitro groups at meta and para positions relative to the phenolate oxygen, reducing resonance stabilization compared to the symmetric 2,6-isomer. This asymmetry lowers its association constant (log K = 2.85 vs. 3.46 for 2,6-) and increases reactivity in electrophilic substitutions .

Ammonium 2-Chloro-4,6-Dinitrophenolate:

- Crystal Packing: Exhibits acentric space group (Pn2b or Pnmb), contrasting with the centric packing of 2,6-dinitrophenolate salts. Chlorine substitution introduces steric effects, altering lattice constants and density .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

- Ionic Strength: this compound exhibits stronger ion pairing (log K = 3.46) than the 2,4-isomer, attributed to symmetric nitro group placement enhancing delocalization of the phenolate charge .

- Acidity : The 2,6-isomer shows a "blocking effect" in acetonitrile, where its pKa approaches zero, making it ideal for low-pH buffer systems .

Spectroscopic and Electrochemical Behavior

- Buffer Applications: this compound is calibrated for pH meters in acetonitrile with tetrabutylammonium salts, achieving voltage resolution <0.1 mV .

- UV-Vis Spectroscopy : A-diagrams (absorbance vs. wavelength relationships) confirm single equilibria in its dissociation, unlike multi-equilibria systems observed in asymmetric analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.